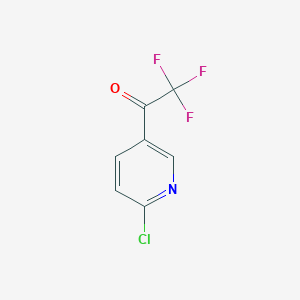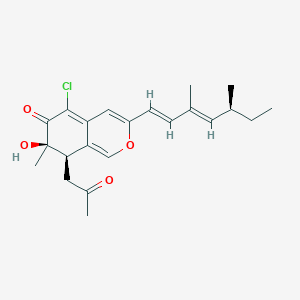
Isochromophilone II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isochromophilone II is a natural product that belongs to the isochromanequinone family. It was first isolated from the fungus Aspergillus ochraceus in 1996. Isochromophilone II has been found to have various biological activities and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
Antibiotic Properties and Bioactive Compounds
Isochromophilone II, like other isochromophilone compounds, has been studied for its antibiotic properties. For instance, Isochromophilone IX, isolated from a Penicillium species, displayed significant antibiotic activity. It represents the first occurrence of a γ-amino butyric acid (GABA) containing metabolite among its structure class, highlighting its potential in developing new antibiotics (Michael et al., 2003). Additionally, research on a newly discovered lineage of actinomycetes emphasized the importance of novel antibiotics and bioactive microbial metabolites, where a dimeric isochromanequinone, similar to isochromophilone, was identified (Busti et al., 2006).
Cytotoxic Activities Against Cancer Cells
Isochromophilones have been investigated for their cytotoxic activities against various cancer cell lines. For example, compounds from the marine mangrove endophytic fungus Diaporthe sp. SCSIO 41011, which include isochromophilones, demonstrated cytotoxic activities against renal carcinoma cell lines, suggesting their potential in cancer treatment (Luo et al., 2018). Another study isolated azaphilones, including dechloroisochromophilone II, from the fungus Penicillium multicolor CM01, which exhibited antimalarial, antimycobacterial activities, and cytotoxicity against cancer cell lines (Hemtasin et al., 2016).
Antifungal Activity
Isochromophilone compounds have also shown antifungal properties. For instance, compounds isolated from the fungus Chaetomium cupreum CC3003, including isochromophilone derivatives, displayed significant antifungal activity against Candida albicans (Kanokmedhakul et al., 2006).
Propiedades
Número CAS |
154170-71-5 |
|---|---|
Nombre del producto |
Isochromophilone II |
Fórmula molecular |
C22H27ClO4 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1 |
Clave InChI |
QEPMTPAOVMUVBT-VOQBEJNXSA-N |
SMILES isomérico |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
SMILES canónico |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
Sinónimos |
isochromophilone II isochromophilone IIa isochromophilone II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



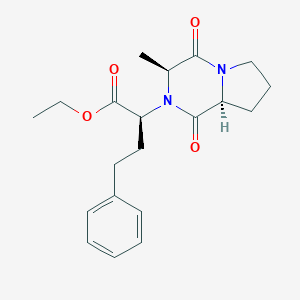
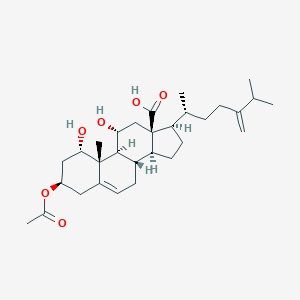



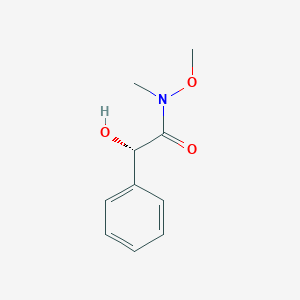
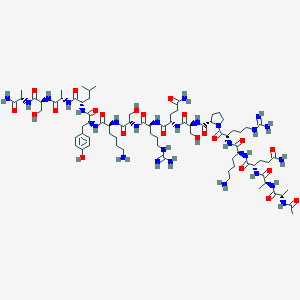

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)


![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)
